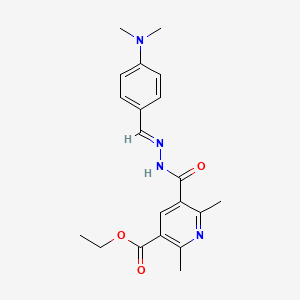![molecular formula C9H12ClN5O B2973010 [3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride CAS No. 1185302-90-2](/img/structure/B2973010.png)
[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride” is a chemical compound with the CAS Number: 1185302-90-2 . The IUPAC name of this compound is 3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]propanoic acid . The molecular weight of this compound is 220.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N4O3/c14-8(15)2-1-7-12-9(13-16-7)6-5-10-3-4-11-6/h3-5H,1-2H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.19 . Its melting point is greater than 155 degrees Celsius . The compound is in solid form .Scientific Research Applications
Synthesis and Antibacterial Activity
One study focused on the synthesis of new pyrazoline and pyrazole derivatives, highlighting the antibacterial and antifungal activities of these compounds. The research demonstrated the potential of these derivatives in combating various bacterial and fungal pathogens, suggesting their significance in developing new antimicrobial agents (Hassan, 2013).
Characterization and Antitumor Properties
Another study synthesized and characterized pyrazole derivatives, investigating their antitumor, antifungal, and antibacterial pharmacophore sites. This work contributed to the identification of novel compounds with potential pharmacological applications, especially in cancer treatment (Titi et al., 2020).
Modification of Hydrogels for Medical Applications
Research on the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including derivatives related to the compound of interest, explored their antibacterial and antifungal properties. These findings are significant for medical applications, particularly in developing new materials with enhanced biocompatibility and microbial resistance (Aly & El-Mohdy, 2015).
Anticancer and Antiangiogenic Effects
A study synthesized novel thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. The results showed significant reduction in tumor volume and cell number, highlighting the therapeutic potential of these derivatives (Chandrappa et al., 2010).
Green Chemistry and Catalyst-Free Synthesis
Research into chemodivergent, multicomponent domino reactions in aqueous media led to the synthesis of densely functionalized 4H-pyrano[2,3-c]pyrazoles and bispyrazolyl propanoates. This work emphasizes the role of green chemistry in developing efficient, environmentally friendly synthetic methods for producing complex molecules (Prasanna, Perumal, & Menéndez, 2013).
Safety and Hazards
The compound is classified as an irritant . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O.ClH/c10-3-1-2-8-13-9(14-15-8)7-6-11-4-5-12-7;/h4-6H,1-3,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXFGKBTXXZBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NOC(=N2)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

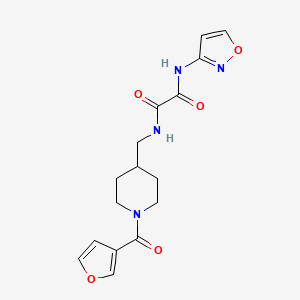

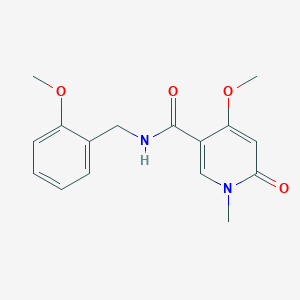
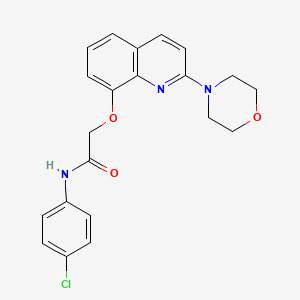
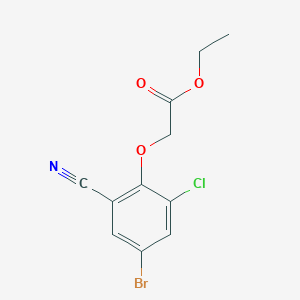
![4-acetyl-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2972937.png)
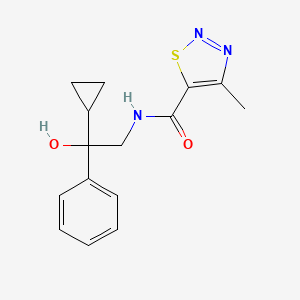


![Lithium;2-[2-(2,2-difluoroethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2972943.png)
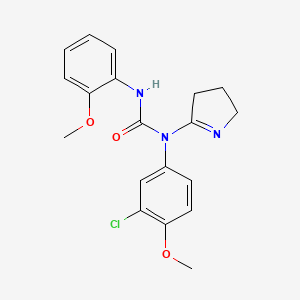
![3-isopentyl-1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972946.png)
